II-B08 -

II-B08

Catalog Number: EVT-270499
CAS Number:
Molecular Formula: C33H27N5O4
Molecular Weight: 557.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

II-B08 is a salicylic acid-based small molecule identified through a combinatorial library approach targeting both the active site and nearby subpockets of SHP2. [] This strategy aims to enhance affinity and selectivity for the enzyme. II-B08 demonstrates promising anticancer and antileukemia properties in preclinical studies. []

Synthesis Analysis

A detailed description of the synthetic route for II-B08 can be found in the paper titled "Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2)." [] The synthesis involves a multi-step process utilizing a combinatorial library approach to optimize binding to both the active site and unique subpockets of SHP2.

Molecular Structure Analysis

The molecular structure of II-B08 has been elucidated using X-ray crystallography, revealing its interactions with the SHP2 enzyme. [] The paper "Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2)" provides a detailed analysis of the crystal structure and discusses the molecular determinants for potent and selective SHP2 inhibition. []

Mechanism of Action

II-B08 acts by binding to and inhibiting the protein tyrosine phosphatase SHP2. [] SHP2 plays a crucial role in regulating cell growth and survival signaling pathways, including the RAS-MAPK pathway. [, , ] By inhibiting SHP2, II-B08 disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in various cancer cells. [, , , , , , ]

  • Block growth factor-stimulated ERK1/2 activation: This suggests interference with the RAS-MAPK pathway, a key driver of cell growth and proliferation. []
  • Inhibit hematopoietic progenitor proliferation: This highlights potential for treating hematological malignancies. []
  • Reduce tumor burden in mouse models of glioblastoma: This demonstrates in vivo efficacy in a specific cancer type. []
  • Synergize with other RAS-MAPK pathway inhibitors: This indicates potential for combination therapies in resistant cancers. []
Applications
  • Acute Myeloid Leukemia (AML): Studies show II-B08 suppresses the growth of cells bearing activating mutations in the FLT3 and KIT receptors, both implicated in AML development. [, ] Furthermore, it demonstrates efficacy in combination with the PI3K inhibitor LY294002, suggesting potential for synergistic therapeutic approaches. []
  • Systemic Mastocytosis (SM): Research indicates that II-B08 effectively targets oncogenic KIT signaling, leading to reduced disease burden in preclinical SM models. [] Its synergistic effects with the multi-kinase inhibitor Dasatinib highlight potential for combination therapies in SM. []
  • Glioblastoma (GBM): Studies demonstrate that II-B08 promotes tyrosine phosphorylation of Ras, leading to decreased downstream MAPK/ERK signaling and reduced tumor burden in GBM models. [] This suggests potential as a single-agent therapy for GBM.
  • Neuroblastoma: Research indicates that while NRAS mutations can confer resistance to II-B08 as a single agent, combining it with other RAS-MAPK pathway inhibitors like trametinib, vemurafenib, and ulixertinib overcomes this resistance and effectively suppresses neuroblastoma growth. [, ] This highlights the potential of II-B08 in combination therapies for neuroblastoma, particularly in relapsed cases often harboring NRAS mutations.

LY294002

Compound Description: LY294002 is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) []. It is widely used as a research tool to study the PI3K/AKT signaling pathway.

Relevance: II-B08 enhances the efficacy of LY294002 in suppressing KITD814V-induced ligand-independent growth in vitro and myeloproliferative disease (MPD) in vivo []. This suggests that SHP2, the target of II-B08, cooperates with PI3K in inducing MPD.

SHP099

Compound Description: SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 [, ]. It has demonstrated efficacy in preclinical models of various cancers driven by SHP2 activity.

Relevance: SHP099 is another SHP2 inhibitor, similar to II-B08, that has been studied in the context of cancer treatment. Studies have shown that NRAS mutation status can influence the sensitivity of neuroblastoma cells to SHP099, with NRAS wild-type cells displaying higher sensitivity compared to NRAS mutant cells []. This is relevant to II-B08 as it also targets SHP2 and could potentially face similar resistance mechanisms depending on the genetic background of the tumor cells.

RMC-4550

Compound Description: RMC-4550 is an allosteric SHP2 inhibitor currently under investigation in clinical trials for the treatment of various cancers [].

Relevance: Similar to II-B08 and SHP099, RMC-4550 targets SHP2, highlighting the potential of SHP2 inhibition as a therapeutic strategy for cancers. The research suggests that combining SHP2 inhibitors like RMC-4550 with other RAS pathway inhibitors could overcome resistance to SHP2 inhibition, particularly in NRAS-mutant neuroblastoma [].

Vemurafenib

Compound Description: Vemurafenib is a selective inhibitor of the BRAF kinase with the V600E mutation, commonly found in melanoma and other cancers [].

Relevance: Research indicates that combining vemurafenib with SHP2 inhibitors like II-B08 synergistically reduces survival and increases efficacy against neuroblastoma cells, irrespective of their NRAS mutation status [].

Trametinib

Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2 kinases, key components of the MAPK/ERK pathway frequently activated in various cancers [].

Relevance: Combining trametinib with SHP2 inhibitors, including II-B08, displays synergistic effects in reducing survival and enhancing efficacy against both NRAS wild-type and NRAS-mutant neuroblastoma cells []. This highlights the potential of combined SHP2 and MEK inhibition as a therapeutic approach.

Ulixertinib

Compound Description: Ulixertinib is a highly selective inhibitor of ERK1/2, essential kinases downstream of the RAS/RAF/MEK pathway involved in cell proliferation and survival [].

Relevance: Studies show that combining ulixertinib with SHP2 inhibitors, such as II-B08, leads to synergistic reductions in cell survival and enhanced efficacy in both NRAS wild-type and NRAS-mutant neuroblastoma cells []. These findings suggest that targeting both SHP2 and ERK could be a promising strategy for overcoming resistance to single-agent therapies in neuroblastoma.

Dasatinib

Compound Description: Dasatinib is a multi-kinase inhibitor that targets various tyrosine kinases, including BCR-ABL, SRC family kinases, and KIT []. It is used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia.

Relevance: Research has shown that combining Dasatinib with the SHP2 inhibitor II-B08 results in enhanced efficacy compared to either inhibitor alone in blocking cell growth pathways and reducing cell viability in human mast cell leukemia HMC-1 cells and P815 cells []. This suggests a potential synergistic effect of targeting both SHP2 and other tyrosine kinases in the context of aggressive systemic mastocytosis.

Properties

Product Name

3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid

IUPAC Name

6-hydroxy-1-methyl-3-[1-[3-oxo-3-(4-phenylanilino)propyl]triazol-4-yl]-2-phenylindole-5-carboxylic acid

Molecular Formula

C33H27N5O4

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C33H27N5O4/c1-37-28-19-29(39)26(33(41)42)18-25(28)31(32(37)23-10-6-3-7-11-23)27-20-38(36-35-27)17-16-30(40)34-24-14-12-22(13-15-24)21-8-4-2-5-9-21/h2-15,18-20,39H,16-17H2,1H3,(H,34,40)(H,41,42)

InChI Key

RATFAFAWIWHLMR-UHFFFAOYSA-N

SMILES

CN1C2=CC(=C(C=C2C(=C1C3=CC=CC=C3)C4=CN(N=N4)CCC(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

3-(1-(3-(biphenyl-4-ylamino)-3-oxopropyl)-1H-1,2,3-triazol-4-yl)-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid
II-B08 compound

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C1C3=CC=CC=C3)C4=CN(N=N4)CCC(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.